molecular formula C10H13N B12798110 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine CAS No. 32304-33-9

3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B12798110
CAS No.: 32304-33-9
M. Wt: 147.22 g/mol
InChI Key: MBKKWFDYFCIKKN-UHFFFAOYSA-N
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Description

3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is a bicyclic organic compound featuring a strained benzocyclobutene core with methyl substituents at positions 3 and 5 and an amine group at position 5. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound’s molecular formula is C₁₀H₁₃N (exact mass: 147.22 g/mol), with a bicyclo[4.2.0]octatriene framework that imposes significant ring strain, enhancing reactivity in cycloaddition and substitution reactions .

Properties

CAS No.

32304-33-9

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

InChI

InChI=1S/C10H13N/c1-6-3-7(2)10-8(4-6)5-9(10)11/h3-4,9H,5,11H2,1-2H3

InChI Key

MBKKWFDYFCIKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(CC2=C1)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multi-step organic synthesis starting from suitably substituted bicyclic precursors or via cycloaddition reactions that build the bicyclo[4.2.0]octa framework. The key challenge is the selective introduction of the amine group at the 7-position while maintaining the integrity of the bicyclic triene system.

Common Synthetic Routes

Cycloaddition and Functional Group Transformation
  • Step 1: Construction of the bicyclo[4.2.0]octa-1,3,5-triene skeleton often involves [2+2] or [4+2] cycloaddition reactions using dienes and alkenes or alkynes, with methyl substituents introduced via methylated precursors or alkylation steps.
  • Step 2: Introduction of the amine group at the 7-position is achieved by nucleophilic substitution or amination reactions on a suitable leaving group precursor (e.g., halogenated intermediate).
  • Step 3: Purification is typically performed using chromatographic techniques to isolate the amine with high purity.
Direct Amination of Bicyclic Precursors
  • Starting from 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl halides or related derivatives, nucleophilic substitution with ammonia or amine sources under controlled conditions yields the target amine.
  • Reaction conditions such as solvent choice (e.g., tetrahydrofuran, dichloromethane), temperature control, and base presence are critical to optimize yield and minimize side reactions.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cycloaddition Diene + Alkene, heat or catalyst 70-85 Methyl groups introduced via methylated diene
2 Halogenation (if needed) NBS or similar halogenating agent 60-75 Prepares leaving group for amination
3 Amination NH3 or amine source, base, solvent (THF) 65-80 Selective substitution at 7-position
4 Purification Column chromatography - Achieves ≥97% purity

Representative Synthetic Example

  • A reported synthesis involves the reaction of a 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl halide intermediate with ammonia in tetrahydrofuran at ambient temperature, followed by chromatographic purification to yield the amine with 75% isolated yield and 97% purity.

Related Compound Syntheses

  • The amine serves as a precursor for amide derivatives such as N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide, synthesized by reacting the amine with propanoyl chloride in the presence of bases like triethylamine or pyridine in dichloromethane. This highlights the amine’s synthetic utility.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is the standard for purification, ensuring removal of side products and unreacted starting materials.
  • Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity of the amine.
  • Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) methods are used to verify ≥97% purity for research-grade material.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Methylated bicyclic precursors or halogenated intermediates
Key Reactions Cycloaddition, halogenation, nucleophilic amination
Typical Reagents Dienes, alkenes, NBS (halogenation), NH3 or amine sources, bases (triethylamine, pyridine)
Solvents Tetrahydrofuran, dichloromethane
Temperature Range Ambient to moderate heating (room temp to ~60°C)
Purification Techniques Silica gel chromatography
Typical Yields 65-85% per step
Purity Achieved ≥97%

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks to 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .

In vitro tests on various cancer cell lines have demonstrated promising results:

  • SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H460 : PGI of 75.99% .

These findings suggest that the compound could be a valuable lead in the development of new anticancer therapies.

Antimicrobial Studies

The compound has also been investigated for its antimicrobial properties. Structural analogues have shown effectiveness against various microbial strains, indicating that modifications to the bicyclic structure can enhance bioactivity against pathogens .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine. Research indicates that specific substitutions on the bicyclic core can significantly influence biological activity and potency against targeted diseases .

Synthesis and Derivatives

The synthesis of derivatives based on this compound has been explored to enhance its pharmacological properties. For example, N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)butanamide has been synthesized and characterized for potential therapeutic applications .

Case Study 1: Anticancer Efficacy

A study focused on synthesizing derivatives of 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine showed that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The synthesized compounds were tested using MTT assays which revealed significant growth inhibition compared to standard chemotherapeutic agents like Doxorubicin .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of structural analogues derived from this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a marked reduction in bacterial growth with certain derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism by which 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., 3,4-dimethoxy in Ivabradine intermediates) increase polarity and hydrogen-bonding capacity compared to methyl groups, influencing target binding and metabolic stability .
  • Halogenation : Bromine or fluorine substitution (e.g., 5-Br or 4-F) enhances electrophilicity, enabling participation in Suzuki-Miyaura couplings or serving as radiolabels .
  • Chiral Centers : The (7S)-configured dimethoxy derivative is critical for the enantioselective synthesis of Ivabradine, a cardioprotective drug .

Biological Activity

3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine (CAS: 32487-51-7) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
  • Molecular Formula : C10H13N
  • Molecular Weight : 147.22 g/mol
  • Purity : 97%

Biological Activity Overview

Research into the biological activity of 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has indicated several promising avenues:

Anticancer Properties

Studies have shown that compounds similar to 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of bicyclic compounds have demonstrated selective toxicity towards lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis .

The mechanism of action for bicyclic compounds often involves:

  • DNA Interactions : Many anticancer agents interact with DNA to inhibit replication.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation and survival.
  • Oxidative Stress Induction : Compounds can induce oxidative stress in cancer cells leading to apoptosis .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various bicyclic compounds on A549 and HeLa cells, revealing that certain derivatives showed significant inhibition of cell growth with IC50 values in the low micromolar range .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to explore the binding affinities of 3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine to target proteins involved in cancer pathways. These studies suggest favorable interactions with active sites critical for enzyme function .

Data Summary Table

PropertyValue
IUPAC Name3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Purity97%
CAS Number32487-51-7
Anticancer ActivityA549 (lung carcinoma), HeLa (cervix carcinoma)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common route involves cyclization of substituted phenylacetic acid derivatives. For example, iodination of 3,4-dimethoxyphenylacetic acid followed by amidation and cyclization yields bicyclo[4.2.0]octa-triene intermediates. Methylation at positions 3 and 5 can be achieved using methyl iodide under basic conditions. Optimization includes controlling temperature (0–5°C during iodination) and using catalysts like Pd(OAc)₂ for intramolecular C–H activation. Purity (>95%) is achieved via column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural identity and purity of 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine validated?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) reveals characteristic signals: δ 6.8–7.2 ppm (aromatic protons), δ 2.3–2.6 ppm (bridgehead CH₂), and δ 1.2–1.5 ppm (methyl groups).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 189.15 (C₁₁H₁₅N⁺).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) .

Q. What stability challenges arise during storage, and how are they addressed?

  • Methodological Answer : The compound is sensitive to light and oxygen due to its strained bicyclic structure. Storage under inert gas (Ar/N₂) at –20°C in amber vials minimizes degradation. Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) monitor decomposition via HPLC. Antioxidants like BHT (0.1% w/w) are added to prevent oxidation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (7S)-configured derivative, and how is chiral purity validated?

  • Methodological Answer : Asymmetric catalysis using (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolooxazaborole achieves enantiomeric excess (>90% ee). Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation with known standards .

Q. How can computational modeling predict the compound’s reactivity in pharmacological target binding?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the molecule’s geometry and frontier molecular orbitals. Docking studies (AutoDock Vina) simulate interactions with cardiac HCN channels, identifying key residues (e.g., Lys395 in HCN4) for hydrogen bonding. MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. What contradictions exist in reported pharmacological data, and how can they be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values for HCN channel inhibition (e.g., 1.2 μM vs. 2.5 μM) may arise from assay conditions. Standardization includes:

  • Using identical cell lines (HEK293 vs. CHO-K1).
  • Validating voltage protocols (e.g., –100 mV to +50 mV ramp).
  • Cross-referencing with radioligand binding assays (³H-ivabradine competition) .

Q. How does the compound’s metabolic profile influence its preclinical development?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes, NADPH) identify primary metabolites (e.g., N-demethylation at C7). Metabolite structures are confirmed via LC-MS/MS. CYP3A4/2D6 inhibition assays guide co-administration risks. In vivo PK studies in rats (IV/PO dosing) reveal bioavailability (~35%) and half-life (~4.2 h) .

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